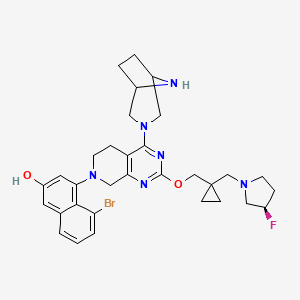

gamma-Secretase modulator 5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

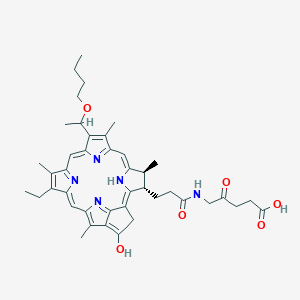

Gamma-Secretase modulator 5 is a small molecule that modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Unlike gamma-secretase inhibitors, which completely block the enzyme’s activity, gamma-secretase modulators selectively alter the enzyme’s activity to reduce the production of longer, aggregation-prone amyloid-beta peptides while sparing other essential functions of gamma-secretase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

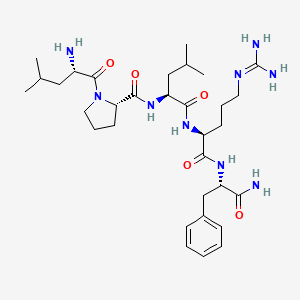

The synthesis of gamma-Secretase modulator 5 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route may include:

Formation of the core structure: This involves the construction of the central scaffold of the molecule through various organic reactions such as cyclization, condensation, and substitution.

Functionalization: Introduction of functional groups that enhance the molecule’s activity and selectivity. This may involve reactions like halogenation, nitration, and alkylation.

Final Coupling: The final step involves coupling the functionalized intermediates to form the complete this compound molecule.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .

Analyse Des Réactions Chimiques

Types of Reactions

Gamma-Secretase modulator 5 undergoes various chemical reactions, including:

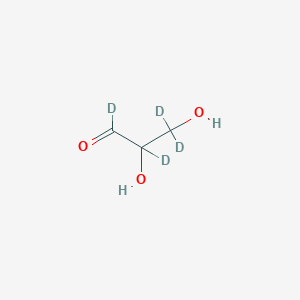

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Coupling reagents: N,N’-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include various intermediates and the final this compound molecule. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .

Applications De Recherche Scientifique

Gamma-Secretase modulator 5 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure and function of gamma-secretase and its role in amyloid-beta production.

Biology: Employed in cellular and molecular biology studies to investigate the effects of modulating gamma-secretase activity on cellular processes and signaling pathways.

Medicine: Explored as a potential therapeutic agent for the treatment of Alzheimer’s disease by reducing the production of toxic amyloid-beta peptides.

Industry: Utilized in the development of diagnostic assays and screening platforms for gamma-secretase modulators

Mécanisme D'action

Gamma-Secretase modulator 5 exerts its effects by selectively modulating the activity of gamma-secretase. The compound binds to the gamma-secretase complex and alters its conformation, leading to a shift in the cleavage pattern of the amyloid precursor protein (APP). This results in the production of shorter, less toxic amyloid-beta peptides, such as amyloid-beta 38 and amyloid-beta 40, while reducing the production of the longer, aggregation-prone amyloid-beta 42 .

Comparaison Avec Des Composés Similaires

Gamma-Secretase modulator 5 is unique compared to other similar compounds due to its selective modulation of gamma-secretase activity. Similar compounds include:

Gamma-Secretase modulator 1: Another modulator with a different core structure and functional groups, leading to variations in activity and selectivity.

Gamma-Secretase modulator 2: Known for its higher potency but lower selectivity compared to this compound.

Gamma-Secretase modulator 3: Exhibits a different binding mode, resulting in distinct effects on gamma-secretase activity.

Gamma-Secretase modulator 4: A newer compound with improved pharmacokinetic properties but similar efficacy to this compound

Propriétés

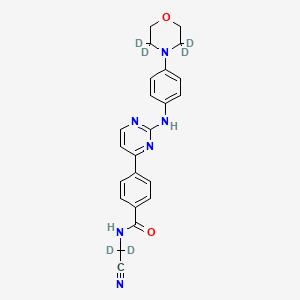

Formule moléculaire |

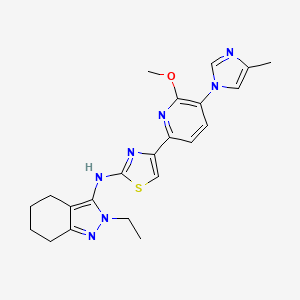

C22H25N7OS |

|---|---|

Poids moléculaire |

435.5 g/mol |

Nom IUPAC |

N-(2-ethyl-4,5,6,7-tetrahydroindazol-3-yl)-4-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-1,3-thiazol-2-amine |

InChI |

InChI=1S/C22H25N7OS/c1-4-29-20(15-7-5-6-8-16(15)27-29)26-22-25-18(12-31-22)17-9-10-19(21(24-17)30-3)28-11-14(2)23-13-28/h9-13H,4-8H2,1-3H3,(H,25,26) |

Clé InChI |

JPFIVLHIBZXRKR-UHFFFAOYSA-N |

SMILES canonique |

CCN1C(=C2CCCCC2=N1)NC3=NC(=CS3)C4=NC(=C(C=C4)N5C=C(N=C5)C)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)

![5-[8-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-3-fluoroimidazo[1,2-b]pyridazin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12405062.png)